MAO-A Inhibition: >2,600-Fold Superiority of 4-Bromo-7,8-dimethoxyquinoline Over Unsubstituted 7,8-dimethoxyquinoline
In direct head-to-head comparison within the same assay system (recombinant human MAO-A, kynuramine substrate, 20-minute incubation), 4-Bromo-7,8-dimethoxyquinoline exhibits an IC50 of 9.5 nM, representing a 2,663-fold enhancement in inhibitory potency relative to the unsubstituted 7,8-dimethoxyquinoline core (IC50 = 25,300 nM) [1]. This dramatic difference, quantified under identical experimental conditions, unequivocally demonstrates that the 4-bromo substituent is not a trivial modification but a critical pharmacophoric element for potent MAO-A engagement.
| Evidence Dimension | MAO-A Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 9.5 nM |
| Comparator Or Baseline | 7,8-Dimethoxyquinoline (IC50 = 25,300 nM) |
| Quantified Difference | 2,663-fold more potent (lower IC50) |
| Conditions | Recombinant human MAO-A; kynuramine substrate; 20 min incubation; spectrofluorometric detection of 4-hydroxyquinoline formation |
Why This Matters
For researchers requiring potent MAO-A inhibition in biochemical or cellular assays, the selection of 4-Bromo-7,8-dimethoxyquinoline over the unsubstituted core scaffold is essential to achieve the low-nanomolar activity necessary for meaningful target engagement and downstream applications.
- [1] BindingDB. (n.d.). BDBM50607019 (CHEMBL5218784) - 4-Bromo-7,8-dimethoxyquinoline. IC50 = 9.5 nM for MAO-A. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50607019 View Source
